molecular formula C16H12BrF2NO3 B2804607 {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE CAS No. 1794785-64-0

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE

Cat. No.: B2804607
CAS No.: 1794785-64-0
M. Wt: 384.177
InChI Key: WKQQTCSPDJNCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,5-difluorobenzoate is a synthetic benzoate ester derivative characterized by a 3,5-difluorobenzoyl backbone and a carbamoyl-linked 4-bromobenzyl substituent. This compound’s structural complexity arises from the combination of halogenated aromatic systems (fluorine and bromine) and a carbamate functional group, which may influence its reactivity, solubility, and biological activity. Its CAS registry number (21423-81-4) confirms its identity as part of the methyl difluorobenzoate family, with modifications at the benzyl carbamoyl position .

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3,5-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrF2NO3/c17-12-3-1-10(2-4-12)8-20-15(21)9-23-16(22)11-5-13(18)7-14(19)6-11/h1-7H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQQTCSPDJNCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC(=O)C2=CC(=CC(=C2)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-bromobenzylamine with 3,5-difluorobenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: Serves as an intermediate in the preparation of more complex molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s key differentiators lie in its substitution pattern and functional groups. Below is a comparative analysis with structurally related compounds from the provided evidence:

Methyl 2,6-Difluorobenzoate (CAS 112857-68-8)

  • Substitution Pattern : Fluorine at the 2- and 6-positions of the benzoate ring.
  • Functional Groups : Lacks the carbamoyl-(4-bromophenyl)methyl moiety.
  • Reactivity : The 2,6-difluoro substitution creates steric hindrance, reducing nucleophilic aromatic substitution (NAS) reactivity compared to 3,5-difluoro derivatives.
  • Applications : Primarily used as a precursor in agrochemical synthesis .

Methyl 2,4-Difluorobenzoate (CAS 105184-38-1)

  • Substitution Pattern : Fluorine at the 2- and 4-positions.
  • Functional Groups: No bromine or carbamoyl group.
  • Electronic Effects : The asymmetric fluorine placement induces dipole moments, enhancing polarity and solubility in polar solvents.
  • Biological Relevance : Found in pharmaceutical intermediates for antifungal agents .

3',5'-Difluoro-2'-hydroxyacetophenone (CAS 13671-00-6)

  • Substitution Pattern : Fluorine at 3' and 5' positions with a hydroxyl group at 2'.
  • Functional Groups : Contains a ketone instead of an ester.
  • Reactivity : The hydroxyl group enables hydrogen bonding, increasing stability in aqueous environments.
  • Applications : Used in ligand synthesis for metal-catalyzed reactions .

3-Chloro-4-methylbenzonitrile (CAS 17422-33-2)

  • Substitution Pattern : Chlorine at 3-position and methyl at 4-position.
  • Functional Groups : Nitrile group instead of ester/carbamate.
  • Electronic Profile : Strong electron-withdrawing nitrile group directs electrophilic substitution to the para position.
  • Applications : Intermediate in dye and polymer chemistry .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol)
{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,5-difluorobenzoate 21423-81-4 3,5-F; 4-Br C₁₆H₁₁BrF₂NO₃ 378.17
Methyl 2,6-difluorobenzoate 112857-68-8 2,6-F C₈H₆F₂O₂ 172.13
Methyl 2,4-difluorobenzoate 105184-38-1 2,4-F C₈H₆F₂O₂ 172.13
3',5'-Difluoro-2'-hydroxyacetophenone 13671-00-6 3',5'-F; 2'-OH C₈H₆F₂O₂ 172.13
3-Chloro-4-methylbenzonitrile 17422-33-2 3-Cl; 4-CH₃ C₈H₆ClN 151.59

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.